molecular formula C21H20N2O3S B2834417 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide CAS No. 941918-14-5

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B2834417
CAS No.: 941918-14-5
M. Wt: 380.46
InChI Key: KODYJDBRDBHTNV-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide (CAS 941918-14-5) is a chemical compound with a molecular formula of C21H20N2O3S and a molecular weight of 380.46 g/mol . This naphthalene-sulfonamide derivative features a 2-oxopyrrolidine (gamma-lactam) substituent, a functional group present in compounds investigated for their antineoplastic properties . Sulfonamide-based compounds are a significant class in medicinal chemistry, known for their ability to interact with various biological targets. They often function as enzyme inhibitors, potentially disrupting essential metabolic pathways in cells . Research into structurally similar compounds suggests potential value in biochemical and pharmacological research, particularly in the study of cell proliferation . This product is offered for research purposes to support such investigations. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access this compound with purity confirmed at 90% or higher .

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-15-8-10-18(14-20(15)23-12-4-7-21(23)24)22-27(25,26)19-11-9-16-5-2-3-6-17(16)13-19/h2-3,5-6,8-11,13-14,22H,4,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODYJDBRDBHTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene-2-sulfonamide core. This can be achieved through sulfonation of naphthalene followed by amination. The pyrrolidinone moiety is then introduced via a condensation reaction with 4-methyl-3-aminophenylpyrrolidinone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted sulfonamides with different functional groups.

Scientific Research Applications

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the naphthalene ring can engage in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s closest structural analogs include sulfonamide derivatives with aromatic or heterocyclic substituents. A notable example is 2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic acid (reported in ), which features a phenylpropanoic acid group instead of the pyrrolidinone-containing phenyl moiety. Key differences include:

Feature N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide 2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic acid
Core Structure Naphthalene-2-sulfonamide Naphthalene-2-sulfonamide
Substituent 4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl 3-Phenylpropanoic acid
Functional Groups Sulfonamide, pyrrolidinone, methyl Sulfonamide, carboxylic acid, phenyl
Potential Solubility Moderate (polar pyrrolidinone vs. hydrophobic methyl) Higher (due to carboxylic acid)
Biological Target Likely enzyme inhibition (e.g., carbonic anhydrases) Amino acid derivatives (e.g., antimicrobial applications)

Biological Activity

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a naphthalene core, a sulfonamide group, and a pyrrolidinone moiety. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C22H24N2O2S
  • Molecular Weight : Approximately 396.46 g/mol

The presence of both the naphthalene and pyrrolidinone structures contributes to its biological activity, particularly in enzyme inhibition.

This compound primarily acts as an inhibitor of carbonic anhydrase enzymes . These enzymes play crucial roles in physiological processes such as acid-base balance and respiration. The compound's structural characteristics allow it to effectively bind to the active sites of these enzymes, leading to their inhibition.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives, compounds similar to this compound were tested against several bacterial strains, showing effective inhibition at varying concentrations.

Compound Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
This compoundE. coli1532
This compoundS. aureus1816

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer), HT29 (colon cancer), and M21 (skin melanoma). The half-maximal inhibitory concentration (IC50) values were determined as follows:

Cell Line IC50 (µM)
MCF75.0
HT294.5
M216.0

These results indicate that this compound possesses significant potential as an anticancer agent.

Study on Anticancer Activity

In a notable study published in Cancer Research, the effects of this compound on tumor growth were assessed using chick chorioallantoic membrane (CAM) assays. The compound inhibited angiogenesis and tumor growth comparably to established anticancer drugs like combretastatin A4.

Structure–Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses have been conducted to understand the influence of molecular modifications on biological activity. These studies suggest that variations in the pyrrolidine moiety significantly affect the compound's efficacy as an enzyme inhibitor and anticancer agent.

Q & A

Q. What are the recommended methods for synthesizing and characterizing N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide?

Synthesis typically involves coupling reactions between naphthalene-2-sulfonyl chloride and substituted aniline derivatives under basic conditions (e.g., K₂CO₃ in DMF). Characterization requires multi-modal techniques:

  • IR Spectroscopy : To confirm sulfonamide (-SO₂NH-) and pyrrolidinone (C=O) functional groups.
  • NMR (¹H and ¹³C) : To verify substituent positions and hydrogen bonding (e.g., intramolecular NH···O interactions stabilizing the structure).
  • X-ray Crystallography : For definitive structural elucidation, particularly to resolve steric effects from the 4-methyl and pyrrolidinone groups .

Q. How can researchers assess the compound's solubility and stability for in vitro assays?

  • Solubility : Use shake-flask methods in solvents like DMSO (for stock solutions) and PBS (for biological assays). Adjust pH to mimic physiological conditions.
  • Stability : Monitor via HPLC under varying temperatures (4°C, 25°C) and light exposure. Degradation products can be identified using LC-MS .

Q. What biological targets are associated with this sulfonamide derivative?

The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. Additionally, the pyrrolidinone group may interact with eukaryotic enzymes like carbonic anhydrase or kinases, suggesting potential antimicrobial and anticancer applications .

Q. Which analytical techniques are critical for purity assessment?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water).
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .

Advanced Questions

Q. How can structural ambiguities in the pyrrolidinone-phenyl linkage be resolved?

Advanced X-ray crystallography using SHELXL (for refinement) and SHELXS (for phase solving) is recommended. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model torsional angles and hydrogen-bonding networks, corroborating experimental data .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced target affinity?

  • Substituent Modification : Replace the 4-methyl group with electron-withdrawing groups (e.g., -CF₃) to enhance enzyme binding.
  • Scaffold Hybridization : Integrate the pyrrolidinone ring into quinazoline or indole scaffolds to exploit π-π stacking with hydrophobic enzyme pockets.
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .

Q. How can contradictions between solubility and biological activity data be addressed?

  • Prodrug Design : Introduce ester or phosphate groups to improve aqueous solubility, which are cleaved in vivo.
  • Co-crystallization Studies : Resolve if poor solubility arises from crystal packing vs. intrinsic hydrophobicity.
  • Molecular Dynamics (MD) Simulations : Predict solvation free energy and aggregation tendencies .

Q. What in silico tools predict metabolic pathways and toxicity profiles?

  • ADMET Predictors : Use SwissADME or pkCSM to estimate CYP450 metabolism, bioavailability, and hepatotoxicity.
  • DEREK Nexus : Identify structural alerts (e.g., sulfonamide-related hypersensitivity).
  • Molecular Docking (AutoDock Vina) : Screen for off-target interactions with hERG channels or serum albumin .

Q. How can the compound’s interaction with macromolecular targets be validated experimentally?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k_d) to immobilized enzymes/receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM : For large complexes (e.g., ribosome interactions) .

Q. What protocols quantify the compound in biological matrices like plasma?

  • LC-MS/MS : Use deuterated internal standards (e.g., D₅-labeled analog) for precision. Validate per ICH guidelines (linearity: R² > 0.99; LOQ ≤ 1 ng/mL).
  • Protein Precipitation : Acetonitrile extraction followed by centrifugation (14,000 rpm, 10 min) to remove plasma proteins .

Tables

Q. Table 1. Key Physicochemical Properties

PropertyMethod/ValueReference
Molecular Weight378.42 g/mol (calculated)[4]
LogP3.2 (Predicted, ChemAxon)[17]
Aqueous Solubility (25°C)12 µg/mL (HPLC)[4]

Q. Table 2. Common Synthetic By-Products

By-ProductMitigation Strategy
Des-methyl derivativeUse excess methylating agent
Sulfone oxidation productControl reaction temperature

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